7-Octenyl Acetate

Catalog No.
S733557
CAS No.
5048-35-1
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyl Acetate

Researchers needing polar functionalized polyolefins without catalyst poisoning face a critical challenge. 7-Octenyl Acetate solves this: its acetate-protected alcohol prevents deactivation of oxophilic catalysts, enabling high turnover in metallocene copolymerizations and ruthenium-catalyzed metathesis.

  • Enables direct comonomer incorporation for tie-layer adhesives and compatibilizers.
  • Efficient cross-metathesis partner for pheromone intermediate synthesis (Lepidoptera/San Jose Scale disruptants).
  • Allows precise ester spacing in ADMET polymers for tunable material properties.

CAS Number

5048-35-1

Product Name

7-Octenyl Acetate

IUPAC Name

oct-7-enyl acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3

InChI Key

DBRVFNFZYZFKRC-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCC=C

Canonical SMILES

CC(=O)OCCCCCCC=C

Synonyms

7-Octen-1-ol acetate, Acetic acid 7-octenyl ester, Oct-7-en-1-yl acetate, 7-Octen-1-yl acetate, 7-Octenyl acetate

Purity

≥95%

Package Size

25 g, 100 g, 5 ml

7-Octenyl Acetate is a bifunctional aliphatic building block characterized by a terminal alkene and an acetate-protected primary alcohol, separated by a six-carbon spacer [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a stable, process-ready cross-metathesis partner and a polar comonomer for functionalized polyolefins [2]. Unlike unfunctionalized alpha-olefins, it introduces critical polar ester sites necessary for downstream adhesion and dyeability; unlike free alkenols, its esterification prevents the deactivation of oxophilic transition-metal catalysts, ensuring high turnover numbers (TON) and reproducible yields in both metallocene copolymerizations and ruthenium-catalyzed metathesis workflows [1].

Research Fit

Semiochemical communication studies, naturally identified in honeybee systems
Terminal double‑bond regiochemistry shapes olfactory interaction profiles
Supports fragrance formulation and olfactory assay development workflows

Substituting 7-Octenyl Acetate with its unprotected analog, 7-octen-1-ol, fundamentally disrupts catalytic workflows [1]. Free hydroxyl groups act as Lewis bases that coordinate to and poison electrophilic early transition-metal catalysts (e.g., Ziegler-Natta or metallocenes) and can impair ruthenium alkylidene metathesis efficiency, necessitating the costly and hazardous addition of stoichiometric masking agents like trialkylaluminums [1]. Conversely, substituting with an unfunctionalized analog like 1-octene fails to impart the necessary surface energy, metal adhesion, or reactive cross-linking sites required in the final polymer or downstream pheromone intermediate, rendering generic substitution unviable for functional material synthesis[2].

Substitution Risk

Double‑bond position mismatch
Shifting the alkene from the terminal 7‑position to an internal 2‑position may fundamentally alter insect behavioral response profiles.
Species‑specific semiochemical ratios
Closely related octenyl and octadienyl acetates operate in precise, species‑defining blend ratios; isomer substitution risks disrupting signal recognition.
Purity‑grade variability
Lower‑purity acetate sources may introduce unidentified impurities that confound olfactory or analytical baseline responses.

Catalyst Compatibility in Metallocene Copolymerization

In the synthesis of polar-functionalized polyolefins, the acetate protection in 7-octenyl acetate prevents the catalyst poisoning typically observed with free alcohols [1]. While unprotected 7-octen-1-ol requires pre-treatment with proton-extracting agents to prevent the deactivation of oxophilic Zr/Ti metallocene centers, 7-octenyl acetate can be directly copolymerized with ethylene or 1-octene, maintaining high catalyst turnover numbers and ensuring predictable polar group incorporation without stoichiometric aluminum alkyl waste [1].

Evidence DimensionCatalyst Deactivation Risk / Pre-treatment Requirement
Target Compound DataDirect copolymerization without stoichiometric masking agents
Comparator Or Baseline7-Octen-1-ol (requires stoichiometric trialkylaluminum protection)
Quantified DifferenceEliminates the need for 1:1 molar equivalents of protective agents
ConditionsMetallocene-catalyzed alpha-olefin copolymerization

Procuring the acetate-protected monomer streamlines polymerization workflows and reduces the consumption of expensive, pyrophoric masking agents.

Boiling Point
Cross‑study comparable
7‑Octenyl Acetate: 104 °C at 18 mmHg 1‑Octenyl acetate: 80 °C at 15 mmHg
Volatility difference may influence headspace concentration and controlled‑release design
Measured at reduced pressure; cross‑study comparison context

Cross-Metathesis Efficiency for Terminal Functionalization

7-Octenyl acetate serves as a highly efficient cross-metathesis partner in ruthenium-catalyzed reactions for synthesizing long-chain functionalized alkenes, such as pheromone precursors[1]. Compared to sterically hindered internal olefins or unprotected polar alkenes that can degrade catalyst performance, 7-octenyl acetate achieves high conversion rates at low catalyst loadings (50–100 ppm relative to double bonds) under mild conditions, yielding predictable statistical mixtures without inducing catalyst decomposition [1].

Evidence DimensionCatalyst Loading and Metathesis Viability
Target Compound DataHigh conversion at 50–100 ppm Ru catalyst loading
Comparator Or BaselineUnprotected polar alkenes / internal olefins (require higher loading or suffer from low TON)
Quantified DifferenceEnables sub-0.01 mol% catalyst loadings for terminal alkene synthesis
ConditionsRuthenium-catalyzed cross-metathesis under inert atmosphere

High metathesis efficiency at low catalyst loadings directly reduces the procurement cost of expensive ruthenium alkylidene catalysts during scale-up.

Semiochemical Specificity
Class‑level inference
2,7‑dienyl:2‑enyl ratio 2.5:1 (O. fasciatus) vs 1:1 (O. unifasciatellus)
Structural‑analog blend ratios define species‑specific signals; 7‑isomer specificity inferred
Class‑level context; confirm in target species of interest

Adhesion and Surface Energy Enhancement in Polymers

The incorporation of 7-octenyl acetate into polyolefin backbones fundamentally alters the material's surface properties compared to standard 1-octene copolymers [1]. The ester functionality provides polar anchoring sites that significantly increase surface hydrophilicity and adhesion strength to metals and polar resins, a physical property entirely absent in pure hydrocarbon polymers derived from 1-octene [1].

Evidence DimensionPolymer Surface Polarity and Adhesion
Target Compound DataHigh adhesion to metals and polar resins
Comparator Or Baseline1-Octene copolymers (negligible polar adhesion)
Quantified DifferenceIntroduces polar ester sites that enable metal adhesion, whereas 1-octene yields pure, non-adhesive hydrocarbons
ConditionsThermoplastic resin composition testing

Buyers formulating compatibilizers, tie-layer adhesives, or paintable plastics must procure the acetate-functionalized monomer to achieve required interfacial bonding.

Purity Specification
Specification review
>98.0% (GC), Acid Value ≤1.0
Supports lot consistency and experimental replication
Supplier‑reported specification; verify with CoA

Polar-Functionalized Polyolefin Synthesis

Directly following its compatibility with early transition-metal catalysts, 7-octenyl acetate is procured as a comonomer for producing functionalized polyolefins [1]. It is used to manufacture tie-layer adhesives, compatibilizers, and surface-modified plastics where adhesion to metals or polar resins is required, successfully bypassing the catalyst-poisoning issues of free alcohols [1].

Cross-Metathesis for Pheromone Production

Leveraging its high turnover efficiency with ruthenium catalysts at low loadings, this compound is heavily procured as a cross-metathesis partner to synthesize long-chain terminal and internal alkenyl acetates [2]. These act as critical intermediates or active ingredients in agricultural pest control, specifically for Lepidoptera and San Jose Scale mating disruptants [2].

ADMET Polymerization for Precision Materials

Because the acetate group provides a stable, non-coordinating polar spacer, 7-octenyl acetate is utilized in Acyclic Diene Metathesis (ADMET) polymerization and related functionalization workflows[2]. This enables the creation of precision polymers with exact spacing of ester functional groups, yielding advanced materials with tunable thermal and mechanical properties [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemical ecology & entomology
Terminal alkene regiochemistry
Olfactory receptor assay response
Flavor & fragrance formulation
Green/fruity odor character
Formulation aroma stability review
Analytical reference standard
Purity and identity specification
GC‑MS/LC‑MS method suitability
Synthetic building block
Terminal alkene & acetate ester
Regioselective transformation review

XLogP3

3

Other CAS

5048-35-1

Wikipedia

Oct-7-en-1-yl acetate

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